molecular formula C17H16N4O2S B2626224 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 439128-77-5

4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2626224
CAS RN: 439128-77-5
M. Wt: 340.4
InChI Key: HXMLIMJUDRLREP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring would further define its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been used as a starting material for synthesizing new tetrahydropyrimidine derivatives with potential applications in medicine due to their wide range of biological activities. For example, it has been utilized in the synthesis of dihydropyrimidines with antihypertensive activity, indicating a structure-activity relationship that may contribute to the development of new therapeutic agents (Rana, Kaur, & Kumar, 2004).

Catalysis and Synthetic Methods

  • Research on the compound has also focused on developing efficient synthetic methods for its derivatives. For instance, sodium hydrogen sulfate has been used as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, demonstrating the role of nontoxic and inexpensive catalysts in facilitating moderate to high yields of the product (Gein, Zamaraeva, & Dmitriev, 2018).

Antimicrobial and Anti-Ulcer Activities

  • The synthesized derivatives of this compound have been evaluated for their antimicrobial and anti-ulcer activities. Some derivatives have shown significant inhibition of bacterial and fungal growth, comparable to standard drugs, highlighting their potential as antimicrobial agents. Additionally, certain compounds have demonstrated maximum anti-ulcer activity compared to control groups, suggesting their utility in developing new treatments for ulcerative conditions (Akbari et al., 2008).

Chemical Properties and Applications

  • Studies on the chemical properties of this compound and its derivatives, such as density, viscosity, and ultrasonic velocity, have been conducted to understand their molecular interactions and solute-solvent interactions. These properties are essential for pharmaceutical formulations and other chemical applications, providing insights into the compound's behavior in different environments (Bajaj & Tekade, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-(4-hydroxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-14(16(23)20-13-4-2-3-9-18-13)15(21-17(24)19-10)11-5-7-12(22)8-6-11/h2-9,15,22H,1H3,(H,18,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMLIMJUDRLREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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